
Vernakalant-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Vernakalant is synthesized through a small-scale, five-step process that includes etherification of α-chloro cyclohexanone, diastereoselective transamination, and formation of the pyrrolidine ring via boronic acid catalyzed amidation followed by imide reduction, yielding an overall 56% yield (Kocieński, 2014). An alternative synthesis approach involves zinc-amine-promoted etherification, enzyme-catalyzed asymmetric transamination, and pyrrolidine ring formation via alkyl-B(OH)2-catalyzed amidation and subsequent imide reduction (Limanto et al., 2014).
Molecular Structure Analysis
The molecular basis of Vernakalant's high-affinity binding to Kv1.5 channels, which are crucial for its antiarrhythmic properties, involves several conserved amino acids such as Thr479, Thr480, Ile502, Val505, and Val508. These residues are important for drug-channel interactions, affecting the blockage efficiency and specificity of Vernakalant towards atrial-selective potassium channels (Eldstrom et al., 2007).
Chemical Reactions and Properties
Vernakalant undergoes rapid metabolism via 4-O-demethylation by cytochrome P450 (CYP)2D6 to its major metabolite RSD1385, which then circulates predominantly as an inactive glucuronide conjugate. This metabolic pathway is crucial for understanding Vernakalant's pharmacokinetics and its interaction with other drugs and substances (Mao et al., 2009).
Physical Properties Analysis
The pharmacokinetics of Vernakalant indicate that it exhibits linear pharmacokinetics over a dose range of 0.1 mg/kg to 5.0 mg/kg in healthy subjects, showing dose proportionality in patients with atrial fibrillation or atrial flutter. Its metabolism is significantly influenced by CYP2D6 genotype, age, and serum creatinine concentration, affecting its systemic clearance and, consequently, its plasma concentration over time (Mao et al., 2012).
Chemical Properties Analysis
Vernakalant's efficacy in converting atrial fibrillation to sinus rhythm without significantly affecting ventricular electrophysiology is attributed to its selective inhibition of atrial potassium and sodium ion channels. It is selective for potassium channels present in the atria and not the ventricles, and its sodium channel block is rate-dependent. These properties make Vernakalant a novel agent in the management of atrial fibrillation, highlighting its unique mechanism of action compared to other antiarrhythmic drugs (Fedida, 2007).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Vernakalant hydrochloride's pharmacokinetics and metabolism have been explored extensively, showing that the disposition and metabolic profile depend on the cytochrome P450 (CYP)2D6 genotype. It undergoes rapid and extensive distribution and metabolism, with differences in drug exposure between extensive metabolizers (EMs) and poor metabolizers (PMs) Mao et al., 2011. Further, population pharmacokinetics studies highlight the influence of CYP2D6 genotype, age, and serum creatinine concentration on vernakalant clearance, suggesting dose adjustments based on patient characteristics are unnecessary for its intravenous administration Mao et al., 2012.
Atrial Selectivity and Safety
The atrial-selective properties of vernakalant, resulting in the rapid conversion of AF without significant proarrhythmic effects, mark its potential in clinical applications. Studies have shown vernakalant's effectiveness in terminating over 50% of recent-onset AF with minimal ventricular proarrhythmic effects Naccarelli et al., 2008. This atrial selectivity stems from its blockade of potassium channels present in the atria and not the ventricle, alongside important rate-dependent sodium channel blocking properties.
Efficacy in Clinical Trials
Clinical trials have validated vernakalant's efficacy in converting AF to sinus rhythm, with a rapid onset of action and a good safety profile. For instance, a study highlighted that 51.7% of patients treated with vernakalant for short-duration AF converted to sinus rhythm within a median time of 11 minutes Roy et al., 2008. Such findings underscore its potential utility in emergency or acute care settings for AF management.
Safety And Hazards
Direcciones Futuras
Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .
Propiedades
Número CAS |
866455-16-5 |
|---|---|
Nombre del producto |
Vernakalant-d6 Hydrochloride |
Fórmula molecular |
C₂₀H₂₆D₆ClNO₄ |
Peso molecular |
391.96 |
Sinónimos |
Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



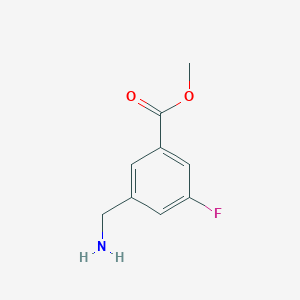
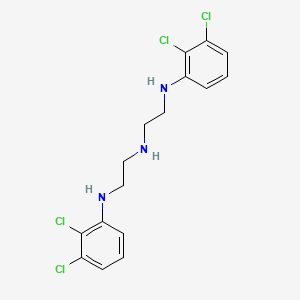
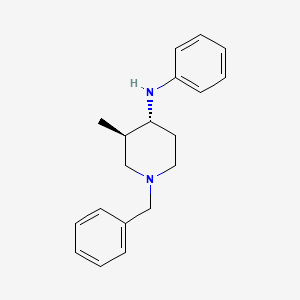
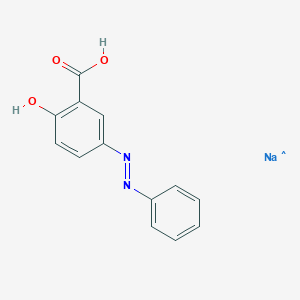
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)
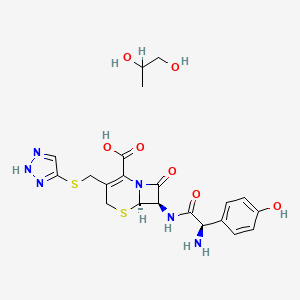
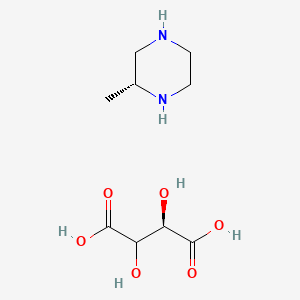
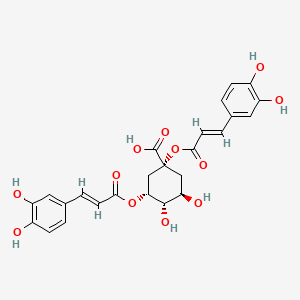
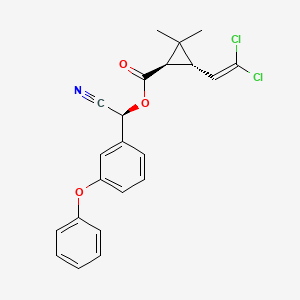
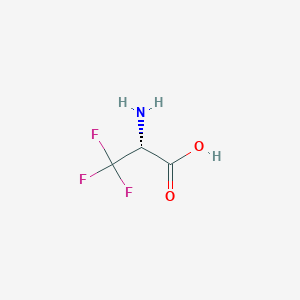
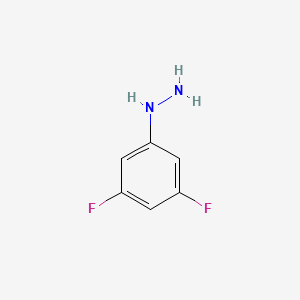
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)